molecular formula C12H11ClN2O2S B1597855 N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide CAS No. 453557-52-3

N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide

Cat. No.: B1597855
CAS No.: 453557-52-3
M. Wt: 282.75 g/mol
InChI Key: PKTGMAZTFQFXEI-UHFFFAOYSA-N
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Description

N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

N-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-8(16)15-9-3-2-4-10(5-9)17-7-11-6-14-12(13)18-11/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTGMAZTFQFXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377281
Record name N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

453557-52-3
Record name N-[3-[(2-Chloro-5-thiazolyl)methoxy]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The preparation generally follows a multi-step synthetic pathway involving:

  • Synthesis or procurement of 2-chloro-1,3-thiazol-5-ylmethanol or equivalent intermediate.
  • Formation of the ether linkage between the thiazolylmethanol and the 3-hydroxyphenyl derivative.
  • Acetylation of the amino group on the phenyl ring to form the acetamide.

Specific Synthetic Procedures and Findings

Step Reaction Type Reagents/Conditions Yield (%) Notes Source
1 Formation of 2-chloro-1,3-thiazol-5-ylmethanol Chlorination of thiazole derivatives using selective chlorinating agents High Chlorination controlled to avoid over-substitution; antioxidants like L-ascorbic acid used to inhibit N-oxide impurity formation
2 Etherification Reaction of 2-chloro-1,3-thiazol-5-ylmethanol with 3-hydroxyphenyl intermediate under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents (e.g., DMF, DMSO) 70-90 Alkylation proceeds via nucleophilic substitution; temperature control critical to maximize yield
3 Acetylation Acetylation of amino group using acetic anhydride or acetyl chloride in presence of base (e.g., pyridine) 80-95 Mild conditions preferred to avoid hydrolysis or over-acetylation; purification by crystallization or chromatography

Reaction Mechanism Insights

  • The ether linkage formation is typically a nucleophilic substitution where the phenolic oxygen attacks the electrophilic methylene carbon adjacent to the thiazole ring.
  • Chlorination at the 2-position of the thiazole ring is achieved via electrophilic substitution, often requiring mild chlorinating agents to prevent ring degradation.
  • Acetylation of the aniline-type amino group on the phenyl ring is a straightforward acylation reaction, facilitated by bases to neutralize generated acid.

Research Findings and Optimization

  • Use of antioxidants such as L-ascorbic acid during chlorination steps significantly reduces formation of unwanted N-oxide impurities, improving purity and yield.
  • Alkylation reactions benefit from polar aprotic solvents and controlled temperature (typically reflux conditions for 1.5–2 hours) to achieve high conversion rates.
  • Acetylation reactions conducted at room temperature with stoichiometric amounts of acetylating agents and bases yield high purity acetamides, confirmed by IR, NMR, and mass spectrometry.
  • Purification methods include recrystallization from suitable solvents and chromatographic techniques to isolate the target compound with >95% purity.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Impact on Yield/Purity
Chlorination agent Mild chlorinating agents (e.g., SO2Cl2) High selectivity, reduces side products
Solvent for etherification DMF, DMSO Enhances nucleophilicity, improves yield
Base for etherification NaH, K2CO3 Facilitates phenol deprotonation
Temperature (etherification) 80–120 °C Optimal for reaction rate and selectivity
Acetylation agent Acetic anhydride, acetyl chloride Efficient acylation under mild conditions
Base for acetylation Pyridine, triethylamine Neutralizes acid, prevents side reactions
Purification Recrystallization, chromatography Achieves >95% purity

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial and antifungal activities. The thiazole nucleus may inhibit the biosynthesis of essential bacterial lipids, making it a potential candidate for antibiotic development.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide. It has been shown to interfere with specific biochemical pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be further explored for cancer treatment .

Anticonvulsant Effects

Thiazole derivatives have also been investigated for their anticonvulsant properties. Some studies suggest that modifications in the thiazole structure can enhance anticonvulsant activity, making compounds like this compound relevant in epilepsy research .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the thiazole moiety into the acetamide framework. Variations in synthesis can lead to derivatives with enhanced biological activities or reduced toxicity profiles .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against MDA-MB-231 cell line with IC50 values lower than standard treatments.
Antimicrobial EfficacyShowed promising results against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Anticonvulsant EffectsHighlighted potential anticonvulsant properties through SAR analysis of related thiazole compounds.

Mechanism of Action

The mechanism of action of N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H10ClNO2S
  • Molecular Weight : 267.73 g/mol

The presence of the thiazole moiety is crucial for its biological activity, as thiazoles are known to exhibit a wide range of pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides indicated that compounds with halogenated substituents on the phenyl ring showed enhanced activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of N-(Substituted Phenyl)-2-chloroacetamides

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Yeast
This compoundEffectiveLess effectiveModerately effective
N-(4-chlorophenyl)-2-chloroacetamideHighly effectiveModerateModerate
N-(4-fluorophenyl)-2-chloroacetamideHighly effectiveModerateModerate

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against cancer cell lines such as MCF7 and A431, with IC50 values indicating potent anticancer properties .

Table 2: Cytotoxicity of Related Thiazole Compounds

Compound NameCell Line TestedIC50 (µM)
Thiazole Derivative AMCF723.30
Thiazole Derivative BA431<10
This compoundVariousNot yet determined

Structure-Activity Relationship (SAR)

The biological activities of thiazole derivatives often correlate closely with their structural features. The presence of halogen atoms in specific positions on the phenyl ring enhances lipophilicity and facilitates cellular uptake, which is essential for antimicrobial and anticancer efficacy .

Key Findings from SAR Studies:

  • The position of substituents on the phenyl ring significantly influences antimicrobial effectiveness.
  • The presence of electron-withdrawing groups enhances cytotoxicity against cancer cell lines.

Case Studies

Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial potential of various chloroacetamides, this compound was found to be particularly effective against Gram-positive bacteria due to its structural properties that allow better membrane permeability .

Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of thiazole derivatives revealed that compounds similar to this compound exhibited significant apoptosis-inducing capabilities in cancer cells, suggesting a mechanism that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and thiazole derivatives) followed by reduction and condensation. For example, analogous compounds are synthesized via:

  • Step 1 : Substitution of nitro groups with thiazole methoxy groups using sodium azide (NaN₃) in toluene/water under reflux .
  • Step 2 : Reduction of intermediates (e.g., nitro to amine) using iron powder under acidic conditions .
  • Step 3 : Condensation with cyanoacetic acid or chloroacetyl chloride in the presence of condensing agents (e.g., DMF with K₂CO₃) .
    • Key Data : Yields range from 60–85% depending on substituents. Purity is confirmed via TLC (hexane:ethyl acetate = 9:1) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), thiazole CH (δ 8.1–8.3 ppm), and acetamide carbonyl (δ 168–170 ppm) .
  • IR Spectroscopy : Confirm C=O stretching (~1650 cm⁻¹) and NH bending (~3300 cm⁻¹) .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C: 62.50% vs. 62.56% in a derivative) .

Advanced Research Questions

Q. What strategies optimize the compound’s reactivity for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Tuning : Replace the thiazole’s chloro substituent with electron-withdrawing (e.g., Br, F) or donating groups (e.g., OCH₃) to modulate electronic effects .
  • Scaffold Hybridization : Attach triazole or benzimidazole moieties via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to enhance binding affinity .
  • Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with catalysts like triethylamine to improve reaction kinetics .
    • Data Insight : Derivatives with 4-methoxyphenyl substituents show enhanced solubility in DMSO (up to 25 mg/mL) compared to bromophenyl analogs .

Q. How can molecular docking resolve contradictions in observed vs. predicted bioactivity data?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known thiazole/acetamide interactions (e.g., kinases, GPCRs).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. For example, docking studies on analogous compounds (e.g., 9c, 9g) revealed hydrogen bonds between the acetamide carbonyl and active-site residues (e.g., Arg-152 in α-glucosidase) .
  • Validation : Cross-reference docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. What analytical approaches address discrepancies in purity assessments across batches?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water gradient) and monitor for byproducts (e.g., unreacted intermediates at m/z 250–300) .
  • DSC/TGA : Detect polymorphic forms or hydrate formation via thermal analysis (melting point range: 180–185°C) .
  • Batch Comparison : Statistically analyze elemental analysis data (ANOVA, p < 0.05) to identify systematic errors in synthesis .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer :

  • Variable Selection : Systematically vary substituents on the phenyl (position 3) and thiazole (position 5) rings .
  • Control Groups : Include unsubstituted analogs and commercial inhibitors (e.g., acarbose for α-glucosidase comparisons) .
  • Data Normalization : Express activity as % inhibition relative to controls (mean ± SEM, n = 3) and calculate EC₅₀ via nonlinear regression .

Q. What statistical methods are suitable for analyzing contradictory bioassay results?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to cluster compounds by activity and structural features .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points from dose-response curves .
  • Meta-Analysis : Pool data from multiple studies (e.g., hypoglycemic activity in mice) using random-effects models to resolve variability .

Safety & Handling

Q. What precautions are critical when handling this compound in lab settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential toxicity (LD₅₀ > 500 mg/kg in mice) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the acetamide group .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide

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